molecular formula C13H11ClFNO3 B5108574 2-(3-chloro-4-fluorophenoxy)-N-(2-furylmethyl)acetamide

2-(3-chloro-4-fluorophenoxy)-N-(2-furylmethyl)acetamide

Cat. No. B5108574
M. Wt: 283.68 g/mol
InChI Key: LSRKOFPAKNAYFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 2-(3-chloro-4-fluorophenoxy)-N-(2-furylmethyl)acetamide involves using primary compounds like 3-fluoro-4-cyanophenol as precursors. These processes are characterized by the formation of novel acetamide derivatives through reactions that are well-documented for their efficiency and yield optimization (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques such as IR, 1H NMR, and crystallography. For example, the crystal structure of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide showcases non-planar discrete molecules linked by intermolecular hydrogen bonds, revealing insights into the structural dynamics of these compounds (Rohan A. Davis & P. Healy, 2010).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives are diverse, including reactions with aromatic amines to yield complex heterocyclic compounds. These reactions highlight the reactive versatility and potential functional group modifications that can be applied to the core acetamide structure, offering pathways to synthesize a variety of derivatives with altered chemical properties (N. Agarwal & R. Mital, 1976).

Physical Properties Analysis

The physical properties of acetamide derivatives are closely linked to their molecular structure, with factors such as crystal packing, hydrogen bonding, and molecular conformation playing significant roles. These properties are crucial for understanding the compound's behavior in different environments and for potential applications in materials science (B. Rao, T. Seshadri, & M. L. Rao, 1987).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as reactivity towards other functional groups, stability under various conditions, and potential for further chemical modifications, are essential for their application in synthetic chemistry and drug development. The interplay between the acetamide functional group and substituents like chloro, fluoro, or methoxy groups can significantly influence these properties, guiding the design of new compounds for specific applications (Zhang Da-yang, 2004).

properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3/c14-11-6-9(3-4-12(11)15)19-8-13(17)16-7-10-2-1-5-18-10/h1-6H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRKOFPAKNAYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide

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